N-(2H-1,3-benzodioxol-5-yl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Descripción
N-(2H-1,3-benzodioxol-5-yl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a synthetic small molecule characterized by a triazolopyrazine core fused with a benzodioxole moiety and a 4-phenylpiperazine substituent.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N7O4/c32-21(26-17-6-7-19-20(14-17)35-16-34-19)15-31-24(33)30-9-8-25-22(23(30)27-31)29-12-10-28(11-13-29)18-4-2-1-3-5-18/h1-9,14H,10-13,15-16H2,(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIQWXQZDRAVGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=CN4C3=NN(C4=O)CC(=O)NC5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(2H-1,3-benzodioxol-5-yl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a synthetic compound characterized by its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 473.5 g/mol
- CAS Number : 1251695-39-2
Structural Features
The compound features a benzodioxole moiety and a triazolo-pyrazin framework that contributes to its diverse biological activities. The presence of the phenylpiperazine group is also significant for its pharmacological potential.
Research indicates that compounds with similar structural features often exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. For instance, derivatives of benzodioxole have shown varying degrees of activity against Gram-positive and Gram-negative bacteria, with some compounds demonstrating minimal inhibitory concentrations (MIC) that indicate potential effectiveness against specific strains .
- Anticancer Properties : Compounds containing the triazolo-pyrazin structure have been investigated for their anticancer effects. Initial studies suggest that N-(2H-1,3-benzodioxol-5-yl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide may inhibit the growth of certain cancer cell lines. The precise mechanisms are under investigation but may involve apoptosis induction and cell cycle arrest.
Pharmacological Studies
A variety of studies have been conducted to assess the biological activity of this compound:
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of various benzodioxole derivatives, N-(2H-1,3-benzodioxol-5-yl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide was evaluated against standard bacterial strains. The results indicated that while some derivatives exhibited significant antimicrobial activity, this compound's efficacy was moderate compared to others in its class .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of triazolo-pyrazin derivatives highlighted N-(2H-1,3-benzodioxol-5-yl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide as a promising candidate. The study found that it induced apoptosis in human cancer cell lines through activation of caspase pathways.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared pharmacophores: benzodioxole , triazolopyrazine , and phenylpiperazine . Below is a comparative analysis of its key features against related molecules:
Table 1: Structural and Functional Comparison
Key Findings:
Benzodioxole Group : Shared with Tadalafil, this moiety enhances lipophilicity and may improve blood-brain barrier penetration compared to SB-649915’s fluorophenyl group .
4-Phenylpiperazine : This substituent is common in CNS-targeting drugs (e.g., aripiprazole) and may confer dual activity—e.g., dopamine D2 partial agonism alongside PDE inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
